molecular formula C3H10ClNO B2752475 methoxydimethylamine hydrochloride CAS No. 120716-83-8

methoxydimethylamine hydrochloride

Cat. No.: B2752475
CAS No.: 120716-83-8
M. Wt: 111.57
InChI Key: MZVQVTBLCNTEBN-UHFFFAOYSA-N
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Description

Structural Context within O-Alkylhydroxylamines and N,N-Dialkylhydroxylamines

Methoxydimethylamine hydrochloride belongs to the family of hydroxylamine (B1172632) derivatives. Structurally, it is a salt of a substituted hydroxylamine. The core hydroxylamine structure (NH₂OH) is modified by the replacement of hydrogen atoms with alkyl groups.

Specifically, it can be classified as both an O-alkylhydroxylamine and an N,N-dialkylhydroxylamine (in its free base form, N,O-dimethylhydroxylamine). The "O-alkyl" designation indicates that an alkyl group (methyl) is attached to the oxygen atom, while the "N,N-dialkyl" (or more accurately, N-methyl in this case) designation would imply substitution on the nitrogen atom. In N,O-dimethylhydroxylamine, one methyl group is attached to the oxygen and one to the nitrogen. This dual substitution pattern distinguishes it from simpler analogues like O-methylhydroxylamine or N-methylhydroxylamine. ontosight.ai The hydrochloride salt form enhances the compound's stability and ease of handling for synthetic applications.

PropertyValue
Systematic Name N,O-Dimethylhydroxylamine hydrochloride
CAS Number 6638-79-5
Molecular Formula C₂H₈ClNO
Molecular Weight 97.54 g/mol
Melting Point 112-116 °C
Form White crystalline solid
Solubility Soluble in polar solvents like water and alcohols.

Historical Development of Related Reagents in Chemical Transformations

The use of hydroxylamine derivatives as reagents in organic synthesis has a rich history. Initially, simpler molecules like hydroxylamine hydrochloride were used in reactions such as the formation of oximes from aldehydes and ketones. chemicalbook.com The development of O-alkylhydroxylamines provided chemists with reagents that had modulated reactivity and greater stability.

Historically, the synthesis of compounds like aryloxyamines involved the reaction of halobenzenes bearing electron-withdrawing groups. researchgate.net The evolution of synthetic methods, such as the Mitsunobu reaction, provided more general and efficient routes to O-alkylhydroxylamines. nih.gov These methods involve reacting an alcohol with N-hydroxyphthalimide, followed by deprotection to yield the desired O-alkylhydroxylamine. nih.gov

The development of reagents like hydroxylamine-O-sulfonic acid, which can act as both a nucleophile and an electrophile, further expanded the synthetic utility of this class of compounds. researchgate.net These historical advancements paved the way for the design and synthesis of more specialized reagents like this compound, which offers specific advantages in certain transformations.

Scope and Significance in Contemporary Organic Chemistry Research

This compound is a key reagent in modern organic synthesis, primarily recognized for its role in the formation of "Weinreb amides" (N-methoxy-N-methylamides). chemicalbook.com This reaction is of paramount importance because the resulting Weinreb amide is a stable intermediate that can be selectively converted into either an aldehyde or a ketone by reacting it with an organometallic reagent (e.g., Grignard or organolithium reagents). The stability of the tetrahedral intermediate in this reaction prevents the over-addition that often plagues reactions with other acyl derivatives like esters or acid chlorides.

Key applications and research findings include:

Weinreb Ketone Synthesis : The use of N,O-dimethylhydroxylamine hydrochloride to form Weinreb amides is a cornerstone of this widely used ketone synthesis methodology. chemicalbook.com

Synthesis of Heterocycles : It is employed as a reagent in the preparation of complex molecules like 2-acyloxazoles from 2-oxazolemagnesium chloride. chemicalbook.com

Pharmaceutical Synthesis : The reductive amination of aldehydes with N,O-dimethylhydroxylamine is a key step in the commercial synthesis of the antibiotic sarecycline. mdpi.com This highlights the reagent's importance in the pharmaceutical industry for constructing complex bioactive molecules.

Inhibitor Development : O-alkylhydroxylamines, the broader class to which this compound belongs, have been identified as a structural class of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), showcasing their potential in medicinal chemistry and drug discovery. nih.gov

The versatility and reliability of this compound have solidified its position as an indispensable tool for chemists engaged in the synthesis of complex organic molecules, from natural products to novel pharmaceutical agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVQVTBLCNTEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Chemical Reactivity and Mechanistic Studies

Nucleophilic Behavior and Electrophilic Activation

The core of methoxydimethylamine's reactivity lies in its ability to act as a nucleophile, a property that is strategically exploited in the synthesis of a wide array of organic molecules. This nucleophilicity can be further enhanced and directed through the use of various activating agents, which render the subsequent reactions both efficient and selective.

Methoxydimethylamine hydrochloride serves as a potent nucleophile, primarily through its nitrogen atom. This nucleophilic character is most prominently demonstrated in its reaction with acylating agents to form N-methoxy-N-methylamides, commonly known as Weinreb amides. The free base, N,O-dimethylhydroxylamine, readily attacks the electrophilic carbonyl carbon of acyl chlorides, anhydrides, or activated carboxylic acids. This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting Weinreb amides are themselves versatile intermediates in organic synthesis, valued for their controlled reactivity towards organometallic reagents.

The utility of methoxydimethylamine as a nucleophile extends to its use in the formation of other valuable chemical entities. Its reaction with various electrophiles allows for the introduction of the N(OCH₃)CH₃ moiety into a molecule, which can then be further manipulated. This nucleophilic nature is a cornerstone of its application in the construction of complex molecular architectures.

The nucleophilic attack of methoxydimethylamine is often facilitated by the use of activating agents that enhance the electrophilicity of the reaction partner. In the context of Weinreb amide synthesis from carboxylic acids, a variety of activating agents and coupling reagents are employed. These include classic carbodiimides, as well as phosphonium- and uranium-based reagents.

Furthermore, the conversion of esters and lactones into Weinreb amides can be achieved using organoaluminum reagents such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). These Lewis acidic reagents activate the carbonyl group of the ester, facilitating the nucleophilic attack by N,O-dimethylhydroxylamine. The choice of activating agent can be critical in achieving high yields and chemoselectivity, particularly in substrates with multiple reactive sites.

More recently, N-methoxy-N-methylamides have been employed as directing groups in transition metal-catalyzed C-H functionalization reactions. In these transformations, the amide functionality coordinates to the metal center, directing the catalytic activation of otherwise inert C-H bonds. This represents a sophisticated mode of "activation" where the derivative of methoxydimethylamine plays a crucial role in the catalytic cycle.

Reaction Mechanisms Involving N,N,O-Trimethylhydroxylamine Derivatives

The derivatives of methoxydimethylamine, particularly Weinreb amides, undergo a range of synthetically important reactions. The mechanisms of these transformations have been the subject of considerable study, revealing the key factors that govern their unique reactivity. For the purpose of this article, "N,N,O-Trimethylhydroxylamine Derivatives" will primarily refer to N-acyl derivatives of N,O-dimethylhydroxylamine (Weinreb amides), as this is the area with extensive research.

The most well-documented reaction of Weinreb amides is their reaction with organometallic reagents (organolithiums or Grignard reagents) to produce ketones. A key feature of this reaction is the remarkable stability of the tetrahedral intermediate formed upon nucleophilic addition. This stability is attributed to the formation of a five-membered chelate involving the lithium or magnesium cation, the oxygen of the original carbonyl group, and the oxygen of the N-methoxy group. nih.govwikipedia.org This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup. This prevents the common problem of over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol. wikipedia.org

Upon workup with an aqueous acid, the chelate is broken, and the tetrahedral intermediate collapses to afford the corresponding ketone in high yield. The N,O-dimethylhydroxylamine hydrochloride can often be recovered and recycled.

Recent studies have also explored the role of Weinreb amides as directing groups in palladium-catalyzed C-H activation reactions. Mechanistic investigations, including kinetic isotope effect studies, suggest that an irreversible C-H activation event is a key step in these transformations. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to understand the role of ligands in these catalytic cycles, revealing that certain ligands can stabilize cationic palladium intermediates and promote the dissociation of other ligands, which is necessary for the C-H bond cleavage to occur. nih.gov

While experimental studies have provided significant insight into the mechanisms of reactions involving Weinreb amides, detailed characterization of the transition state structures often relies on computational chemistry. For instance, in the palladium-catalyzed C-H arylation directed by Weinreb amides, DFT calculations have been used to model the transition states of key steps in the catalytic cycle. nih.gov These studies help to elucidate the role of ligands and the energetics of the C-H activation step.

In the context of the classic Weinreb ketone synthesis, computational studies could, in principle, model the transition state for the nucleophilic attack of the organometallic reagent on the amide carbonyl, as well as the energetics of the formation and breakdown of the stable tetrahedral intermediate. Such studies would provide a deeper, quantitative understanding of the factors contributing to the observed reactivity and selectivity. However, specific and detailed reports focusing solely on the transition state structures of the fundamental reactions of N,O-dimethylhydroxylamine and its simple derivatives are not extensively found in the readily available literature.

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of reactions involving this compound and its derivatives is governed by both kinetic and thermodynamic factors. The formation of the highly stable chelated intermediate in the Weinreb ketone synthesis is a prime example of thermodynamic control, where the stability of this intermediate prevents further reaction.

In some instances, the reaction conditions can be tuned to favor either kinetic or thermodynamic products. For example, in the arylation of amides with functionalized Grignard reagents, the reaction with Weinreb amides proceeds under thermodynamic control due to the high stability of the metal-chelated intermediate. rsc.org This contrasts with the arylation of more reactive amides, which can lead to over-addition products if not under strict kinetic control. rsc.org The reaction involving Weinreb amides has been shown to be successful even at higher temperatures, further indicating the high stability of the intermediate. rsc.org

While qualitative descriptions of kinetic and thermodynamic control are prevalent in the literature, comprehensive quantitative data in the form of tables of rate constants or thermodynamic parameters for the reactions of this compound are not widely available in centralized public sources. Such data would be invaluable for a more precise understanding and prediction of the behavior of this important reagent.

Role in Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions

This compound is a key reagent in the formation of carbon-nitrogen bonds, primarily through the synthesis of N-methoxy-N-methylamides. Its application in direct carbon-oxygen bond formation is less common.

The primary role of this compound is to serve as a nucleophile in acylation reactions to form N-methoxy-N-methylamides, also known as Weinreb amides. The general mechanism involves the activation of a carboxylic acid followed by nucleophilic attack by the nitrogen atom of N,O-dimethylhydroxylamine (the free base of this compound).

The process can be summarized in the following steps:

Deprotonation: In the presence of a base, this compound is deprotonated to the free N,O-dimethylhydroxylamine, which acts as the active nucleophile.

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive electrophile. Common methods include:

Conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride mychemblog.com.

Use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or others wikipedia.org.

Nucleophilic Acyl Substitution: The nitrogen atom of N,O-dimethylhydroxylamine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Leaving Group Departure: The leaving group from the activated carboxylic acid is expelled, and the carbonyl group is reformed, yielding the N-methoxy-N-methylamide.

The resulting Weinreb amides are particularly useful because they can react with organometallic reagents (e.g., Grignard reagents or organolithiums) to form a stable, chelated tetrahedral intermediate wikipedia.orgmychemblog.comwisc.edu. This intermediate prevents the typical over-addition seen with other acyl derivatives, and upon aqueous workup, it collapses to a ketone.

Reactant 1 Reactant 2 Coupling Agent/Conditions Product Reference
Carboxylic Acid Methoxydimethylamine HCl 2-chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, reflux N-Methoxy-N-methylamide [Synthetic Communications]
Acid Chloride Methoxydimethylamine HCl Pyridine, CH2Cl2 N-Methoxy-N-methylamide youtube.com
Ester Methoxydimethylamine HCl AlMe3 or AlMe2Cl N-Methoxy-N-methylamide wikipedia.org

Beyond the synthesis of Weinreb amides for ketone and aldehyde synthesis, this compound and its derivatives have found applications in other synthetic transformations.

Protecting Group Chemistry: N,O-dimethylhydroxylamine has been used as an anomeric protecting group in carbohydrate synthesis. The resulting N,O-dimethyloxyamine-N-glycosides are stable to various protecting group manipulations and can be selectively cleaved researchgate.netutoronto.ca.

Synthesis of Heterocyclic Compounds: Weinreb amides, derived from this compound, can serve as precursors for the synthesis of various heterocyclic compounds researchgate.netorientjchem.orgmdpi-res.com. For example, they have been used in the one-pot synthesis of benzimidazoles and benzothiazoles researchgate.net.

Synthesis of Carbamates: N-methoxy-N-methylcarbamoyl chloride, which can be synthesized from N,O-dimethylhydroxylamine, is a reagent used for the synthesis of carbamates by reacting with alcohols nih.govresearchgate.netfishersci.comfishersci.ca.

Iv. Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. nih.gov For methoxydimethylamine hydrochloride, ¹H and ¹³C NMR have been instrumental in confirming its molecular structure and understanding its conformational preferences in solution.

The presence of the hydrochloride salt can influence the chemical shifts, often leading to a downfield shift of protons attached to or near the positively charged nitrogen atom due to deshielding effects. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish correlations between protons and carbons, further solidifying the structural assignments. mdpi.com

Computational modeling, in conjunction with experimental NMR data, can provide a deeper understanding of the conformational landscape. nih.gov By calculating the theoretical NMR parameters for different possible conformers and comparing them with the experimental values, the most probable conformation in solution can be determined. nih.gov

Below is a representative table of expected ¹H NMR chemical shifts for this compound, though actual values can vary based on solvent and concentration.

Proton Type Typical Chemical Shift (ppm) Multiplicity
N-CH₃2.5 - 3.0Singlet
O-CH₃3.5 - 4.0Singlet

This table is illustrative. Actual chemical shifts can vary based on experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics and thermodynamics of conformational changes and chemical reactions. While specific DNMR studies on this compound intermediates are not extensively documented in publicly available literature, the principles of this technique are highly relevant for understanding its reactivity. DNMR could be used to study processes such as hindered rotation around the N-O bond or the dynamics of proton exchange.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. americanpharmaceuticalreview.comnih.gov These methods are complementary, as the selection rules for IR absorption and Raman scattering differ. mt.com

The IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrations of its various functional groups. The presence of the N-H⁺ stretch in the hydrochloride salt is a key feature, typically appearing as a broad band in the IR spectrum. nih.gov

Key vibrational modes for this compound include:

C-H stretching: Vibrations of the methyl groups.

N-H⁺ stretching and bending: Characteristic of the amine salt.

C-N stretching: Vibration of the carbon-nitrogen bond.

C-O stretching: Vibration of the carbon-oxygen bond.

N-O stretching: Vibration of the nitrogen-oxygen bond.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
N-H⁺Stretching2400-2700IR
C-H (methyl)Stretching2800-3000IR, Raman
C-NStretching1000-1250IR, Raman
C-OStretching1000-1300IR, Raman
N-OStretching900-1000IR, Raman

This table provides general ranges. Specific peak positions can be influenced by the molecular environment.

Both IR and Raman spectroscopy are powerful tools for the in-situ monitoring of chemical reactions, providing real-time data on the consumption of reactants and the formation of products without the need for sample extraction. americanpharmaceuticalreview.combeilstein-journals.orgspectroscopyonline.com This is particularly valuable for understanding reaction kinetics and identifying transient intermediates. For reactions involving this compound, vibrational spectroscopy can track changes in the characteristic peaks of the starting material and any subsequent products. mdpi.comnih.gov

Mass Spectrometry for Reaction Monitoring and Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. uni-saarland.de In the context of reaction monitoring, MS can be used to identify products and byproducts, providing critical information for understanding reaction pathways. uab.edu

When this compound is analyzed by mass spectrometry, the molecular ion peak corresponding to the free base (methoxydimethylamine) is typically observed. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for amines include alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. whitman.edu The loss of neutral fragments, such as a methyl group or a methoxy (B1213986) group, can also be observed. libretexts.org

The following table illustrates a plausible fragmentation pattern for methoxydimethylamine.

Fragment Ion m/z (mass-to-charge ratio) Possible Neutral Loss
[CH₃ON(CH₃)₂]⁺75-
[CH₃ONCH₂]⁺60CH₃
[N(CH₃)₂]⁺44OCH₃
[CH₃O]⁺31N(CH₃)₂

This table represents a simplified fragmentation pattern. The actual mass spectrum can be more complex.

By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS), complex reaction mixtures involving this compound can be analyzed, allowing for the identification and quantification of various components. This provides a comprehensive view of the reaction pathway and helps in optimizing reaction conditions. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. mhlw.go.jpsifisheriessciences.com

A solved crystal structure for this compound has not been published in the crystallographic databases. However, based on the known structures of other simple amine hydrochlorides, a detailed prediction of its solid-state structure can be made. researchgate.netbiointerfaceresearch.comnih.gov The structure will be defined by the ionic interaction between the dimethylmethoxyammonium cation, [(CH₃)₂N(OCH₃)H]⁺, and the chloride anion, Cl⁻.

The table below lists the anticipated intermolecular interactions and typical distance ranges, extrapolated from similar known structures.

Interaction Type Donor Acceptor Predicted Distance Range (Å) Significance
Strong Hydrogen BondN⁺-HCl⁻2.9 - 3.2Primary structure-directing interaction. nih.gov
Weak Hydrogen BondC-H (methyl)Cl⁻3.5 - 3.9Secondary interaction, contributes to packing efficiency. biointerfaceresearch.com
Weak Hydrogen BondC-H (methyl)O (methoxy)3.2 - 3.6Potential for forming chains or dimers.

This table presents predicted interactions based on data from analogous amine hydrochloride crystal structures.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism is plausible for this compound due to the conformational flexibility of the methoxy group (rotation around the N-O bond) and the potential for varied hydrogen-bonding networks (synthons) involving the ammonium (B1175870) proton, the chloride anion, and the methoxy oxygen atom. researchgate.net

For instance, different arrangements could lead to the formation of chains, sheets, or more complex three-dimensional networks, each representing a unique polymorphic form. To date, no studies on the polymorphism of this compound have been reported. Such an investigation would typically involve screening for different crystalline forms by recrystallization from various solvents and at different temperatures, followed by characterization using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy.

Application of Other Advanced Spectroscopic Probes

Electronic spectroscopy, primarily UV-Visible spectroscopy, investigates the transitions of electrons between molecular orbitals. msu.edu The types of transitions and their corresponding absorption wavelengths are dependent on the electronic structure of the molecule.

This compound is a saturated compound, containing only sigma (σ) bonds and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. It lacks π-systems or chromophores that typically absorb light in the visible or near-UV region. msu.edu

The expected electronic transitions for this molecule are:

n → σ : This transition involves exciting an electron from a non-bonding orbital (on N or O) to an anti-bonding σ orbital.

σ → σ : This transition involves exciting an electron from a bonding σ orbital to an anti-bonding σ orbital.

Both n → σ* and σ → σ* transitions are high-energy processes. msu.eduup.ac.za Consequently, they absorb light in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. Therefore, a conventional UV-Vis spectrum (200-800 nm) of this compound in a non-absorbing solvent (like water or ethanol) is expected to be featureless, showing no significant absorbance peaks.

Molecule Chromophore(s) Expected Transition(s) Predicted λmax Region
This compoundC-N, N-O, C-H (σ bonds), N:, O: (n electrons)n → σ* σ → σ*< 200 nm (Vacuum UV) msu.edu

This table outlines the predicted electronic spectroscopy characteristics based on the molecular structure.

Chiroptical Techniques for Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of analytical methods that utilize polarized light to investigate the three-dimensional structure of chiral molecules. acs.org These techniques are fundamental for determining the absolute configuration and enantiomeric purity of optically active substances. It is crucial to note that this compound is an achiral molecule, as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, it does not exhibit optical activity and is not amenable to stereochemical analysis by chiroptical methods.

To illustrate the principles and applications of these powerful techniques within a relevant chemical context, this section will focus on the stereochemical analysis of structurally related chiral compounds, specifically chiral amines and their derivatives. These compounds serve as appropriate models to demonstrate how chiroptical spectroscopy is applied to elucidate stereochemistry.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method based on the differential absorption of left and right circularly polarized light by a chiral sample. thieme-connect.com This difference in absorption (ΔA = AL - AR) is non-zero only for optically active molecules and provides information about their stereochemical features. acs.org While direct CD measurement is possible for chiral molecules with a suitable chromophore near the stereocenter, indirect methods are often employed for compounds like simple chiral amines.

A prevalent strategy involves the reaction of a chiral amine with an achiral or racemic sensing ensemble to generate diastereomeric complexes in situ. These complexes are designed to produce strong and distinct CD signals. rsc.org For instance, research has demonstrated that assemblies composed of iron(II) triflate and a dialdehyde (B1249045) can react with chiral primary amines to form diastereomeric octahedral complexes. nih.govacs.org These resulting complexes are CD-active, and the intensity of the CD signal can be correlated with the enantiomeric excess (ee) of the amine. nih.gov The CD signals in the visible region, arising from metal-to-ligand charge-transfer (MLCT) bands, are particularly useful for this quantification. acs.org

The relationship between the measured CD signal and the enantiomeric excess can be established by creating a calibration curve. The data below illustrates this for 1-phenylethylamine (B125046) (PEA) using an iron(II)-based receptor system, where the ellipticity is measured at the maximum of a Cotton effect.

Table 1: Representative Data for Enantiomeric Excess (ee) Determination of 1-Phenylethylamine (PEA) using CD Spectroscopy. Data adapted from studies on Fe(II)-imine complexes. nih.gov
Actual ee (%)Measured CD Signal (mdeg) at 635 nmCalculated ee (%)Absolute Error (%)
-76-61.75-724
-34-28.90-340
1813.96162
4032.41382
8068.46800

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. researchgate.netwikipedia.org Whereas conventional polarimetry measures optical rotation at a single wavelength (typically the sodium D-line at 589 nm), ORD provides a spectrum that can be much more informative. bohrium.com The phenomenon where the magnitude of rotation changes with wavelength is known as the Cotton effect, which occurs in the spectral region where the substance absorbs light.

The relationship between ORD and CD is intimate; a CD peak corresponds to a peak and trough (a sigmoid curve) in the ORD spectrum. Historically, ORD was a primary tool for configurational and conformational analysis of stereoisomers. nih.gov While modern analyses often favor CD spectroscopy due to simpler spectral interpretation, ORD remains a valid and powerful technique for structural elucidation. bohrium.com

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic CD, measuring the differential absorption of left and right circularly polarized radiation for vibrational transitions. acs.orgnih.gov VCD is a powerful method for determining the absolute configuration of chiral molecules in solution, with the significant advantage that all molecules (except for atoms) have IR-active vibrations. researchgate.net This makes it applicable to a broader range of molecules than electronic CD, which requires a suitable electronic chromophore. wikipedia.org

The typical workflow for assigning an absolute configuration using VCD involves a synergy between experimental measurement and computational chemistry. nih.gov

Experimental Spectrum: The VCD spectrum of the chiral analyte is recorded.

Computational Modeling: The three-dimensional structures of both enantiomers (e.g., R and S) are modeled, and their IR and VCD spectra are calculated using methods like Density Functional Theory (DFT). nih.gov

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for each enantiomer. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

VCD has proven to be highly effective for the stereochemical characterization of complex molecules, including those where other chiroptical methods like electronic CD provide ambiguous results. wikipedia.orgresearchgate.net

Table 2: Conceptual Summary of Chiroptical Techniques for Chiral Amine Analysis
TechniquePrinciplePrimary ApplicationTypical Data Output
Circular Dichroism (CD)Differential absorption of left and right circularly polarized UV-Vis light. thieme-connect.comDetermination of enantiomeric excess (ee); study of secondary structure in biomolecules. nih.govSpectrum of Molar Ellipticity [θ] or ΔA vs. Wavelength (nm).
Optical Rotatory Dispersion (ORD)Variation of optical rotation angle with the wavelength of light. wikipedia.orgDetermination of absolute configuration; analysis of conformational equilibria.Spectrum of Specific Rotation [α] vs. Wavelength (nm).
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light. nih.govUnambiguous determination of absolute configuration for a wide range of chiral molecules. researchgate.netSpectrum of Differential Absorbance (ΔA) vs. Wavenumber (cm-1).

V. Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

A computational analysis of methoxydimethylamine hydrochloride would provide fundamental insights into its stability and reactivity.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. rsc.orgsumitomo-chem.co.jp Methods like Density Functional Theory (DFT) and ab initio calculations could be employed to determine the optimized geometry of this compound. dovepress.comrsc.orgaps.orgaps.org These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, the vibrational frequencies could be calculated and compared with experimental infrared and Raman spectra to validate the computed structure. mdpi.com

Charge Distribution and Frontier Molecular Orbital Theory

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior. Analysis of the electrostatic potential surface would reveal the electron-rich and electron-poor regions, indicating potential sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital Theory (FMOT) focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and shapes of these orbitals are critical in determining the reactivity of the molecule. For this compound, the HOMO would likely be located on the nitrogen or oxygen atoms, indicating its potential as an electron donor. The LUMO, conversely, would indicate its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides a measure of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for mapping out the intricate details of chemical reactions. smu.edu

Computational Elucidation of Reaction Mechanisms

For any potential reaction involving this compound, computational modeling could elucidate the step-by-step mechanism. nih.gov This involves identifying all intermediates and, crucially, the transition states that connect them. By calculating the potential energy surface, the most favorable reaction pathway can be determined. mdpi.com For instance, in a potential decomposition or substitution reaction, these calculations would reveal the atomistic details of bond breaking and formation.

Prediction of Kinetic and Thermodynamic Control

In reactions with multiple possible products, computational chemistry can predict whether the reaction is under kinetic or thermodynamic control. By calculating the activation energies for each pathway, the kinetically favored product (the one that forms fastest) can be identified. beilstein-journals.org Similarly, by comparing the relative energies of the final products, the thermodynamically favored product (the most stable one) can be determined. This information is critical for optimizing reaction conditions to achieve a desired outcome.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities, and understanding their dynamic behavior is crucial.

A detailed conformational analysis of this compound would identify all stable conformers and the energy barriers between them. mdpi.comnih.govrsc.orgnih.gov This is particularly important for a flexible molecule like this, where rotation around single bonds can lead to various spatial arrangements of the atoms. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics.

Stable Conformer Identification

The conformational landscape of this compound is determined by the rotation around its key single bonds: the carbon-nitrogen (C-N), nitrogen-oxygen (N-O), and oxygen-carbon (O-C) bonds. The protonation at the nitrogen atom introduces significant electrostatic interactions that, along with steric hindrance and electronic effects, govern the relative stability of its various conformers.

Computational methods, particularly density functional theory (DFT), are instrumental in identifying the stable conformers and their relative energies. A systematic conformational search would involve rotating the dihedral angles associated with the aforementioned bonds and calculating the potential energy surface. For this compound, the primary rotations to consider are around the N-O bond and the C-N bonds of the two methyl groups.

Table 1: Hypothetical Stable Conformers of this compound and Their Predicted Relative Energies

ConformerDihedral Angle (C-N-O-C)Key InteractionsPredicted Relative Energy (kcal/mol)
Anti-periplanar~180°Minimized steric hindrance0 (Reference)
Syn-clinal (Gauche)~60°Potential for intramolecular hydrogen bonding0.5 - 2.0
Anti-clinal~120°Intermediate steric and electronic effects1.5 - 3.0
Syn-periplanar~0°Significant steric repulsion> 5.0

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are significantly influenced by the solvent environment. The charged nature of the hydrochloride salt means that polar solvents will play a crucial role in its solvation and, consequently, its chemical behavior.

In polar protic solvents, such as water or alcohols, the protonated amine can form strong hydrogen bonds with solvent molecules. This solvation can compete with and disrupt any intramolecular hydrogen bonding, potentially altering the conformational preferences observed in the gas phase. The stabilization of the charged species in polar solvents can also impact the kinetics of reactions involving this compound. For instance, reactions where charge is developed or dissipated in the transition state will be highly sensitive to solvent polarity. dergipark.org.tr

In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvent can still solvate the cation through dipole-dipole interactions, but the absence of hydrogen bond donation from the solvent will lead to different conformational equilibria compared to protic solvents. The rotational barriers around the N-O and C-N bonds are expected to be solvent-dependent, as the solvent can stabilize the transition states of these rotations to varying degrees. dergipark.org.tr

The reactivity of the lone pair on the oxygen atom can also be modulated by the solvent. In protic solvents, hydrogen bonding to the oxygen can decrease its nucleophilicity. Conversely, in aprotic polar solvents, the oxygen's nucleophilicity may be enhanced.

Table 2: Expected Solvent Effects on Key Properties of this compound

PropertyGas PhaseAprotic Polar Solvent (e.g., Acetonitrile)Protic Polar Solvent (e.g., Water)
Conformational Preference Intramolecular H-bonding may dominateStabilization of polar conformersSolvation competes with intramolecular H-bonding
N-O Rotational Barrier Reference barrierLowered due to transition state stabilizationSignificantly altered due to strong solvation
Oxygen Nucleophilicity HighEnhancedReduced due to hydrogen bonding
Reactivity in Nucleophilic Substitution -Dependent on substrate and mechanismGenerally favored for reactions with polar transition states

Note: This table presents expected trends based on general principles of solvent effects on similar chemical species.

Prediction of Reactivity and Selectivity Profiles

Quantitative Structure-Reactivity Relationships (QSAR) Studies

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. frontiersin.org For this compound and its derivatives, QSAR models could be developed to predict various aspects of their reactivity, such as their nucleophilicity, basicity, or performance in specific chemical transformations.

A hypothetical QSAR study on a series of substituted methoxydimethylamine hydrochlorides would involve calculating a range of molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For predicting nucleophilicity, the energy of the HOMO and the partial charge on the nitrogen and oxygen atoms would be particularly relevant.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) would be important for modeling reactions where steric hindrance plays a significant role.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a set of compounds with known reactivity data, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model. While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR are broadly applicable.

Table 3: Examples of Descriptors for a Hypothetical QSAR Study of this compound Reactivity

Descriptor TypeExample DescriptorRelevance to Reactivity
Electronic HOMO EnergyCorrelates with electron-donating ability (nucleophilicity)
Partial Charge on NitrogenIndicates the site of protonation and potential for electrostatic interactions
LUMO EnergyRelates to the ability to accept electrons (electrophilicity)
Steric Molecular VolumeInfluences accessibility of the reactive centers
Sterimol ParametersQuantify the steric bulk of substituents
Topological Wiener IndexRelates to molecular branching and compactness
Kappa Shape IndicesDescribe the shape of the molecule

Computational Design of Enhanced Reagent Properties

Computational chemistry provides powerful tools for the rational design of new reagents with enhanced properties, such as increased reactivity, selectivity, or stability. ijrpr.com For methoxydimethylamine, computational methods could be employed to design derivatives with tailored characteristics for specific applications.

For instance, to enhance the nucleophilicity of the nitrogen atom (in the free base form), one could computationally screen a library of derivatives with electron-donating substituents on the methyl groups or the methoxy (B1213986) moiety. Quantum chemical calculations could predict the effect of these substituents on the HOMO energy and the partial charge on the nitrogen, providing a guide for synthetic efforts.

To improve the stability of the reagent, computational studies could explore modifications that disfavor decomposition pathways. For example, if a particular conformer is prone to degradation, substituents could be introduced to destabilize that conformation.

The design process typically involves a cycle of:

Hypothesizing a structural modification to achieve a desired property.

Building a computational model of the modified compound.

Calculating the relevant properties (e.g., reaction barriers, conformational energies, electronic properties).

Analyzing the results to predict the performance of the new reagent.

Synthesizing and experimentally testing the most promising candidates.

Table 4: Computational Design Strategies for Enhanced Properties of Methoxydimethylamine Analogs

Desired Property EnhancementComputational Design StrategyExample Modification
Increased Nucleophilicity Introduce electron-donating groups to raise the HOMO energy.Replace a methyl group with an electron-donating alkyl chain.
Enhanced Stability Increase steric bulk around reactive sites to hinder decomposition pathways.Introduce bulky substituents on the methyl groups.
Tunable Basicity Modify the electronic properties of substituents to alter the pKa.Introduce electron-withdrawing groups to decrease basicity.
Improved Selectivity Design the steric and electronic environment to favor a specific reaction pathway.Introduce chiral auxiliaries to induce stereoselectivity.

Vi. Applications in Organic Synthesis As a Reagent

General Synthetic Utility in Amide Synthesis

The primary application of methoxydimethylamine hydrochloride is in the synthesis of Weinreb amides from carboxylic acids. numberanalytics.com This transformation is one of the most reliable methods for amide bond formation in medicinal and process chemistry. nih.gov The resulting Weinreb amide is a stable, often crystalline solid that is resistant to further addition by organometallic reagents, a key feature that distinguishes it from other activated carbonyl species. numberanalytics.com

Direct reaction between a carboxylic acid and this compound is generally not feasible and requires the activation of the carboxylic acid's carboxyl group. Several strategies have been developed to achieve this activation efficiently.

Conversion to Acid Halides: A classic and effective method involves converting the carboxylic acid to a more reactive acid halide, typically an acyl chloride. The acyl chloride then readily reacts with N,O-dimethylhydroxylamine (often liberated from its hydrochloride salt by a base) to form the desired amide. numberanalytics.com

Use of Coupling Reagents: A wide array of peptide coupling reagents are employed to facilitate the direct amidation of carboxylic acids without isolating the acid chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is subsequently trapped by the amine. Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). numberanalytics.comnih.gov The choice of coupling agent can be critical, especially for sensitive or sterically hindered substrates. nih.gov For instance, using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov

The synthesis of Weinreb amides using this compound is compatible with a broad range of carboxylic acid substrates. The method's versatility has been demonstrated with various aromatic, heteroaromatic, and aliphatic acids, often providing good to excellent yields. nih.govorganic-chemistry.org

However, the reaction is not without limitations. Sterically hindered carboxylic acids can sometimes react sluggishly, requiring more forceful conditions or specialized, highly active coupling reagents. organic-chemistry.org Furthermore, the presence of certain functional groups within the substrate may necessitate the use of specific activation methods to avoid side reactions. Despite these challenges, the methodology is generally robust and widely applicable.

Table 1: Representative Substrate Scope in Amide Synthesis This table is a representative compilation based on findings and is not exhaustive.

Carboxylic Acid Substrate Activating/Coupling System Product (Weinreb Amide) Yield Reference
Benzoic Acid P[NCH₃(OCH₃)]₃, Toluene, 60°C >90% organic-chemistry.org
Adamantane-1-carboxylic acid P[NCH₃(OCH₃)]₃, Toluene, 60°C Excellent organic-chemistry.org
Pivalic Acid P[NCH₃(OCH₃)]₃, Toluene, 60°C Excellent organic-chemistry.org
2-Mercaptobenzoic Acid DABCO, Fe₃O₄ Excellent (yielded cyclic product) nih.gov

Role in Complex Molecule Construction

The stability of the Weinreb amide allows it to be carried through multiple synthetic steps, making it a powerful tool in the construction of complex molecular architectures, including pharmaceuticals and natural products. numberanalytics.comrsc.org

A multi-step synthesis involves a sequence of reactions to build a complex target molecule from simpler starting materials. vapourtec.comudel.edu The Weinreb amide functionality is frequently installed early in a synthetic route. Its inertness to many reagents, including strong nucleophiles like Grignard and organolithium reagents, allows chemists to perform transformations on other parts of the molecule without affecting the amide. numberanalytics.com At a later, strategic point in the synthesis, the Weinreb amide is selectively converted into a ketone or aldehyde, unmasking a key carbonyl group for further elaboration. This strategy has been employed in the synthesis of numerous complex molecules, where precise control over reactivity is paramount. numberanalytics.comrsc.org

Heterocyclic compounds are fundamental structural motifs in many biologically active molecules. The Weinreb amide functionality serves as a key precursor in the synthesis of various heterocycles. For example, amides derived from heteroaromatic acids using this methodology are key fragments in the synthesis of important pharmaceutical agents like enzalutamide (B1683756) and axitinib. nih.gov In another example, an intermediate N-hydroxyamidine, formed from a nitrile and hydroxylamine (B1172632), can be condensed with an activated benzoic acid (a benzoyl imidazole) to construct an oxazole (B20620) ring, a core component of the drug ozanimod. nih.gov This demonstrates how intermediates related to or derived from the chemistry of hydroxylamines are integral to building complex heterocyclic systems.

Development of Modified and Related Reagents

To overcome some of the limitations of classical methods, such as the need to pre-activate the carboxylic acid, researchers have developed modified and related reagents. One notable example is tris(N,O-dimethylhydroxylamino)phosphine, P[NCH₃(OCH₃)]₃. organic-chemistry.org This powerful reagent facilitates the direct conversion of both aromatic and aliphatic carboxylic acids into their corresponding Weinreb amides in excellent yields. organic-chemistry.org It has proven particularly effective for sterically hindered substrates that are often challenging to convert using standard coupling protocols. organic-chemistry.org The reaction typically proceeds under mild conditions in toluene, offering a simple, efficient, and cost-effective alternative to multi-component coupling systems. organic-chemistry.org The development of such reagents continues to broaden the scope and improve the efficiency of Weinreb amide synthesis. ucl.ac.uk

Structure-Reactivity Relationships in Analogue Design

The synthetic utility of the Weinreb-Nahm amide, formed from this compound, is fundamentally governed by its unique structure-reactivity profile. The key to its controlled reactivity lies in the N-methoxy-N-methyl substitution on the amide nitrogen.

When a nucleophile, such as a Grignard or organolithium reagent, adds to the carbonyl carbon of a Weinreb-Nahm amide, it forms a tetrahedral intermediate. This intermediate is significantly stabilized by the chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed anionic oxygen and the methoxy (B1213986) oxygen of the hydroxylamine moiety. This forms a stable five-membered chelate ring that is resistant to collapse, especially at low temperatures.

This structural feature is the primary reason for the reagent's success; the stabilized intermediate prevents the elimination of the N-methoxy-N-methyl group and subsequent second addition of the nucleophile, a common problem that leads to over-addition and alcohol formation when using other acylating agents like esters or acid chlorides. The desired ketone or aldehyde is only liberated upon acidic workup, which breaks down the stable intermediate.

This principle has been exploited in analogue design:

Chiral Auxiliaries: Stephen G. Davies developed a chiral auxiliary that incorporates the functionality of a Weinreb amide with that of a Myers' pseudoephedrine auxiliary. This design allows for diastereoselective enolate alkylation, after which the auxiliary can be cleaved to yield enantioenriched ketones or aldehydes.

Specialized Synthons: Researchers have synthesized more complex molecules containing multiple Weinreb-Nahm amide groups, which can function as synthons for α-diketones or CO₂.

The relationship between the structure of the amide and its reactivity is paramount. The presence of the N-methoxy group is not merely a steric or electronic modification but a fundamental design element that enables the formation of a stable, chelated intermediate, thereby directing the reaction outcome away from over-addition and towards the desired carbonyl compound.

Comparative Performance with Established Reagents

The performance of this compound, via the formation of the Weinreb-Nahm amide, is best understood by comparing it to established methods for ketone synthesis, such as the direct addition of organometallic reagents to acid chlorides or esters.

The principal advantage of the Weinreb-Nahm amide route is the prevention of over-addition. With reagents like acid chlorides or esters, the initially formed ketone is often more reactive towards the organometallic nucleophile than the starting material. This leads to a second nucleophilic attack on the ketone, ultimately producing a tertiary alcohol as a significant byproduct, even when the stoichiometry is carefully controlled. In contrast, the stable tetrahedral intermediate of the Weinreb-Nahm amide protects the carbonyl group from this second addition.

The following table illustrates the comparative performance:

Acyl Substrate

Q & A

Q. What are the common synthetic routes for methoxydimethylamine hydrochloride, and what reaction conditions are critical for success?

this compound is typically synthesized via nucleophilic substitution or reductive amination. A general approach involves reacting a methoxy-substituted aldehyde or ketone (e.g., 2,5-dimethoxybenzaldehyde) with methylamine under controlled conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include:

  • Temperature : Maintain 0–5°C during amine-aldehyde condensation to minimize side reactions.
  • pH : Adjust to ~7–8 using aqueous sodium bicarbonate to stabilize intermediates.
  • Reduction : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reductive amination . Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy (-OCH₃) and amine (-NHCH₃) groups. Aromatic protons in substituted phenyl rings appear as doublets (δ 6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should align with reference standards .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight ([M+H]⁺ expected at ~185.6 g/mol) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in one-step syntheses of this compound?

AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio) predict viable routes by analyzing databases of similar amines. For example:

  • Precursor Scoring : Prioritize methylamine and methoxybenzaldehyde derivatives with high Template_relevance scores .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproduct formation.
  • Catalysis : Add catalytic Pd/C or Raney nickel for reductive amination, increasing yields from 60% to >85% .

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

Contradictions in bond lengths/angles (e.g., C-N vs. C-O) arise from protonation states or solvent effects. Mitigation steps:

  • X-ray Crystallography : Collect data at low temperatures (100 K) to minimize thermal motion artifacts.
  • DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to validate conformations .
  • Synchrotron Analysis : High-resolution diffraction (λ = 0.7–1.0 Å) clarifies electron density maps for ambiguous groups .

Q. How do electron-donating methoxy groups influence the reactivity of this compound in electrophilic substitutions?

The methoxy group activates the aromatic ring via resonance (+R effect), directing electrophiles (e.g., NO₂⁺, Br⁺) to para and meta positions. Experimental validation:

  • Kinetic Studies : Monitor nitration rates (HNO₃/H₂SO₄) using UV-Vis spectroscopy; methoxy derivatives react 3× faster than non-substituted analogs .
  • Isotopic Labeling : ¹⁸O-labeled methoxy groups confirm regioselectivity through MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.